molecular formula C17H19ClN2OS B2530758 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1798672-21-5

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2530758
CAS No.: 1798672-21-5
M. Wt: 334.86
InChI Key: PQSKALXCIQBFKC-UHFFFAOYSA-N
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Description

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound that features a thiazepane ring, a pyrrole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts to attach the chlorophenyl group to the thiazepane ring.

    Attachment of the Pyrrole Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone: shares structural similarities with other thiazepane and pyrrole-containing compounds.

    2-(2-chlorophenyl)-1,4-thiazepane: Lacks the pyrrole moiety but has a similar thiazepane ring structure.

    1-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)ethanone: Contains the pyrrole and chlorophenyl groups but lacks the thiazepane ring.

Uniqueness

The uniqueness of this compound lies in its combination of the thiazepane ring, pyrrole moiety, and chlorophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-15-6-2-1-5-14(15)16-7-10-20(11-12-22-16)17(21)13-19-8-3-4-9-19/h1-6,8-9,16H,7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSKALXCIQBFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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